Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Description
Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with bromine at position 8, a trifluoromethyl group at position 6, and an ethyl carboxylate ester at position 2. This structure combines electron-withdrawing (Br, CF₃) and lipophilic (ethyl ester) groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
Molecular Formula |
C10H7BrF3N3O2 |
|---|---|
Molecular Weight |
338.08 g/mol |
IUPAC Name |
ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7BrF3N3O2/c1-2-19-9(18)7-15-8-6(11)3-5(10(12,13)14)4-17(8)16-7/h3-4H,2H2,1H3 |
InChI Key |
PCLXNYYGJLSUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a complex organic compound that belongs to the class of triazolopyridines. Its unique structure, characterized by the presence of a trifluoromethyl group and a bromine substituent, significantly influences its chemical and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and structure-activity relationships.
Structural Features
- Chemical Formula : C10H7BrF3N3O2
- Molecular Weight : 338.08 g/mol
- CAS Number : 2177265-00-6
The compound features a triazole ring that enhances its potential as a pharmacophore in medicinal chemistry. The electrophilic nature of the bromine atom and the electron-withdrawing trifluoromethyl group contribute to its reactivity and biological activity.
Synthesis
Various synthetic routes have been developed to produce this compound. These methods typically involve the introduction of the bromine and trifluoromethyl groups onto the triazole-pyridine framework.
Antimicrobial Activity
Research indicates that compounds within the triazolopyridine family exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens:
| Pathogen | Activity (EC50) | Reference |
|---|---|---|
| Cryptosporidium parvum | 0.17 μM | |
| Fusarium oxysporum | >80% inhibition | |
| Escherichia coli | MIC 32 μg/mL |
The compound's structural features may enhance its interaction with biological targets, making it a candidate for further development in treating infections caused by these pathogens.
Structure-Activity Relationships (SAR)
The structure-activity relationships of this compound have been explored to optimize its potency and selectivity:
- Modification of Substituents : Variations in substituents on the triazole ring have been shown to affect biological activity significantly.
- Comparative Analysis : Compounds sharing structural similarities were analyzed to understand how different functional groups influence activity. For example:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine | Contains bromo and fluoro substituents | 0.87 |
| 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | Methyl group instead of trifluoromethyl | 0.98 |
| 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine | Fluoro substituent only | 0.81 |
These comparisons highlight the unique contributions of both bromine and trifluoromethyl groups in enhancing biological activity compared to other derivatives.
In Vivo Efficacy
In vivo studies have demonstrated that this compound exhibits significant efficacy against Cryptosporidium infections in animal models. The compound showed oral efficacy in multiple models of acute and chronic infection .
Toxicological Profile
While promising in terms of antimicrobial activity, attention must be given to potential cardiotoxicity linked to hERG channel inhibition. Compounds similar to ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine have shown varying degrees of hERG channel interaction at higher concentrations . This necessitates careful evaluation during drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with variations in substituents, heterocyclic systems, and bioactivity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : Bromine at position 8 (target compound) versus position 7 (CAS 1380331-36-1) may alter steric and electronic interactions. For example, substituent position in triazolo[1,5-a]pyrimidines significantly impacts herbicidal activity due to spatial alignment with target enzymes like ALS (acetolactate synthase) .
- Trifluoromethyl Group : The CF₃ group at position 6 enhances metabolic stability and hydrophobicity compared to analogs lacking this substituent (e.g., CAS 1380331-36-1) .
- Ester vs.
Research Implications and Gaps
Further research should:
Compare its ALS inhibition efficacy with sulfonylurea herbicides.
Evaluate antimicrobial activity against plant pathogens (e.g., Fusarium graminearum).
Optimize synthetic yields using methods from Gao et al. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
